N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
This compound features a pyridazinone core substituted with a naphthalen-1-yl group at position 3 and an acetamide side chain at position 1. The acetamide is further substituted with a 2-(2-methoxyphenyl)ethyl group. Its molecular weight is approximately 429.48 g/mol (calculated from analogs in –8), and its logP is estimated to be ~4.0–4.5, comparable to structurally related compounds .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-31-23-12-5-3-8-19(23)15-16-26-24(29)17-28-25(30)14-13-22(27-28)21-11-6-9-18-7-2-4-10-20(18)21/h2-14H,15-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJAYXLQDFEPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates
-
Synthesis of Naphthalenyl-Dihydropyridazinone Core
- The naphthalenyl group can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride.
- The resulting naphthalenyl ketone is then subjected to a cyclization reaction with hydrazine to form the dihydropyridazinone core.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the dihydropyridazinone moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (e.g., NaCl) and amines (e.g., NH3).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations
Core Heterocycle Modifications
- Pyridazinone vs. Triazole: describes triazole-containing analogs (e.g., compounds 6a–6c) synthesized via copper-catalyzed azide-alkyne cycloaddition. These lack the pyridazinone ring, instead featuring a triazole linked to naphthalene via an ether bridge.
Substituent Positioning
- Naphthalene Substitution :
- Methoxy Group Placement: The 2-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl in N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide ().
Acetamide Side Chain
- N-Substituents: The target compound’s 2-(2-methoxyphenyl)ethyl group contrasts with the 4-acetamidophenyl group in N-(4-acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1-yl]acetamide ().
Physicochemical Properties
- Lipophilicity : The target compound’s logP (~4.2) is higher than analogs with polar substituents (e.g., 4-acetamidophenyl, logP ~3.5), favoring better membrane permeability .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Phenyl and Naphthyl Groups : These aromatic rings contribute to the compound's lipophilicity and potential interactions with biological targets.
- Dihydropyridazin Moiety : This part of the structure is significant for its biological activity, particularly in relation to enzyme inhibition and receptor binding.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.44 g/mol |
| Key Functional Groups | Amide, Ketone, Aromatic Rings |
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that derivatives of naphthalene and pyridazine can inhibit cancer cell proliferation. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Anticonvulsant Effects
The anticonvulsant potential of related compounds has been documented in various models. For example, compounds featuring similar dihydropyridazin structures were assessed for their efficacy in preventing seizures in rodent models. The mechanisms often involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Naphthalene derivatives | Induction of apoptosis |
| Anticonvulsant | Dihydropyridazin derivatives | GABA receptor modulation |
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, a series of naphthalene-based compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 20 µM, suggesting strong potential for further development as anticancer agents.
Study 2: Anticonvulsant Efficacy
Another investigation focused on the anticonvulsant properties of similar dihydropyridazin compounds using the maximal electroshock (MES) model. The findings demonstrated that select compounds significantly reduced seizure duration, with effective doses (ED50) ranging from 30 to 50 mg/kg.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation : Interaction with GABA receptors can lead to enhanced inhibitory neurotransmission, contributing to its anticonvulsant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
